1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
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Description
1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Efficacies
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds demonstrated more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential as new antibacterial agents (Mekky & Sanad, 2020).
Molecular Structure Investigations
- Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed significant insights into molecular structure, supported by X-ray crystallography and DFT calculations. These findings contribute to the understanding of intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Novel Dihydropyrimidinone Derivatives
- Dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized via a one-pot Biginelli synthesis, offering a simple and efficient method for obtaining these compounds with good yields. This research opens pathways for the development of new derivatives with potential pharmacological activities (Bhat et al., 2018).
Antimicrobial and Anticancer Evaluation
- Studies on polyfunctional substituted 1,3-thiazoles revealed their significant anticancer activity against a variety of cancer cell lines. Specifically, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed high efficacy, highlighting the potential of such structures in anticancer drug development (Turov, 2020).
Properties
IUPAC Name |
4-(2,5-dimethylpyrazole-3-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-14-20(24(2)23-16)22(28)25-12-13-26(21(27)15-25)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-11,14H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOMYOUGPWYDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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